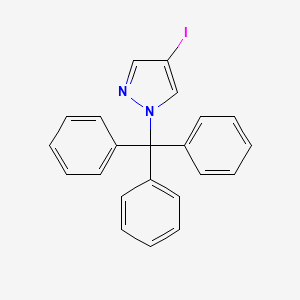

4-Iodo-1-trityl-1H-pyrazole

Descripción

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Disciplines

Pyrazole derivatives are a class of heterocyclic compounds that are widely recognized for their diverse applications across various scientific fields. nih.govresearchgate.net Their versatility stems from the unique chemical properties of the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. rjpdft.comresearchgate.net This structure allows for a wide range of chemical modifications, leading to compounds with tailored functionalities. ijrpr.com

Role in Organic Synthesis and Materials Science

In organic synthesis, pyrazoles serve as important building blocks and synthons for the creation of more complex molecules. nih.govrjpdft.com The pyrazole nucleus can be found in various ligands for metal catalysis and as starting materials for designing pharmaceutical and agrochemical products. researchgate.net Their ability to be strategically functionalized makes them valuable in developing new synthetic methodologies. semanticscholar.orgmdpi.com

In the realm of materials science, certain pyrazole derivatives are investigated for their unique properties. For instance, some have been designed to exhibit fluorescence, making them useful as fluorescent dyes and labels in applications like biological staining and sensor development. jetir.org Additionally, some pyrazole derivatives have shown potential as corrosion inhibitors for metals. jetir.org

Applications in Pharmaceutical Development and Agrochemical Research

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in many biologically active compounds. mdpi.com Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govijrpr.com This has led to their incorporation into a number of well-established drugs. nih.gov The structural versatility of pyrazoles allows chemists to fine-tune the physicochemical properties of molecules, which can enhance their efficacy and reduce side effects. ijrpr.com

In agrochemical research, pyrazole derivatives are utilized in the manufacturing of pesticides and herbicides due to their effectiveness in controlling pests and weeds. royal-chem.com For example, pyraclostrobin (B128455) is a pyrazole-based fungicide used to control various diseases in fruit trees and vegetables. royal-chem.com

Structural Overview and Nomenclature of 4-Iodo-1-trityl-1H-pyrazole

The systematic name for the compound is this compound. sigmaaldrich.com It is also referred to as 4-Iodo-1-(triphenylmethyl)-1H-pyrazole. nih.gov

Defining the Pyrazole Core and Substituent Positions

The core of the molecule is a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. royal-chem.com The numbering of the atoms in the pyrazole ring is crucial for identifying the positions of the substituents. In this case, an iodine atom is attached at the 4-position of the pyrazole ring. sigmaaldrich.com

Trityl Group as a Protecting and Modulating Moiety

The "trityl" group, short for triphenylmethyl, is a bulky substituent attached to one of the nitrogen atoms of the pyrazole ring. nih.govtotal-synthesis.com In organic synthesis, the trityl group is often used as a protecting group for alcohols, amines, and thiols. total-synthesis.com Its large size can also allow for the selective protection of primary hydroxyl groups due to steric hindrance. total-synthesis.com In the context of this compound, the trityl group serves to protect the N-H group of the pyrazole, which can be important in multi-step syntheses. rsc.orgnih.govresearchgate.net This protection allows for specific reactions to occur at other positions of the pyrazole ring without interference from the acidic proton on the nitrogen. rsc.orgnih.gov

Historical Context of Halogenated Pyrazoles in Synthetic Chemistry

The study of pyrazoles dates back to the late 19th century, with Ludwig Knorr first discovering the antipyretic action of a pyrazole derivative in 1883. researchgate.net The first synthesis of the parent pyrazole compound was achieved by Buchner in 1889. globalresearchonline.net

Halogenation of pyrazoles has historically been a key strategy in their functionalization. researchgate.net The introduction of a halogen atom, such as iodine, provides a reactive handle for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. mdpi.comresearchgate.net The halogenation of pyrazoles typically occurs at the 4-position. globalresearchonline.netresearchgate.net The synthesis of 1,3-diaryl-4-halo-1H-pyrazoles, for example, has been recognized as an important step in creating versatile intermediates for further chemical modifications. researchgate.net The development of methods for the regioselective halogenation of pyrazoles has been a significant area of research, as it allows for precise control over the final structure of the desired compound. researchgate.net

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 191980-54-8 sigmaaldrich.comnih.govchemicalbook.comchemsrc.combldpharm.com |

| Molecular Formula | C22H17IN2 sigmaaldrich.comnih.gov |

| Molecular Weight | 436.3 g/mol nih.gov |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

| Storage | Keep in dark place, sealed in dry, room temperature sigmaaldrich.comchemicalbook.com |

Evolution of Synthetic Strategies for 4-Halopyrazoles

The synthesis of 4-halopyrazoles has undergone significant evolution, moving from classical methods to more efficient and sustainable modern strategies. Traditional approaches often involved the cyclization of 1,3-dicarbonyl compounds with hydrazines, followed by halogenation. clockss.org However, contemporary research has focused on developing more direct and versatile methods.

One major advancement is the use of multicomponent reactions (MCRs) . These reactions allow for the synthesis of complex pyrazole structures in a single step from simple starting materials. For instance, a three-component reaction involving hydrazones, ketones, and a halogenating agent like iodine chloride or elemental bromine can produce 4-halo-substituted pyrazoles in a one-pot fashion. beilstein-journals.org Another MCR approach utilizes terminal alkynes, acyl chlorides, and arylhydrazines to construct 1,3,4,5-substituted pyrazoles. beilstein-journals.org

Electrochemical synthesis has also emerged as a green and efficient alternative. An electrocatalytic multicomponent method has been developed for synthesizing 4-chloro/bromo/iodopyrazoles from hydrazines, acetylacetones, and sodium halides. researchgate.net This technique avoids the need for chemical oxidants and external electrolytes, with the sodium halide serving a dual role in the reaction. researchgate.net

Furthermore, direct C-H functionalization and halogenation of pre-existing pyrazole rings represent another key area of development. For example, the bromination of substituted pyrazoles can be achieved using N-bromosuccinimide (NBS) under mild conditions. researchgate.net These modern strategies offer significant advantages in terms of efficiency, atom economy, and the ability to introduce a wide range of functional groups, thereby expanding the utility of 4-halopyrazoles in various scientific fields. beilstein-journals.orgresearchgate.net

Table 2: Modern Synthetic Methods for 4-Halopyrazoles

| Synthetic Strategy | Key Features | Starting Materials | Example | Source |

|---|---|---|---|---|

| Multicomponent Reaction (MCR) | One-pot synthesis, high efficiency. | Hydrazones, ketones, halogenating agents (ICl, Br₂). | Cyclization of hydrazones with ketones followed by in-situ halogenation. | beilstein-journals.org |

| Electrochemical Synthesis | Green chemistry, avoids chemical oxidants. | Hydrazines, acetylacetones, sodium halides. | Paired electrolysis for the synthesis of 4-chloro/bromo/iodopyrazoles. | researchgate.net |

| Direct C-H Halogenation | Functionalization of pre-formed pyrazole rings. | Substituted pyrazoles, N-bromosuccinimide (NBS). | Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. | researchgate.net |

Emergence of the Trityl Protecting Group in Pyrazole Chemistry

The trityl (triphenylmethyl) group has become a crucial N-1 protecting group in pyrazole chemistry due to its unique combination of steric bulk and specific reactivity. researchgate.net Its large size effectively shields the N-1 position of the pyrazole ring, preventing unwanted side reactions and directing functionalization to other positions, particularly the C4 position. This steric hindrance does not significantly slow down coupling reactions. google.com

The trityl group is stable under a variety of reaction conditions, including those used for metal-catalyzed cross-coupling reactions, but can be readily removed when necessary. researchgate.netgoogle.com For example, it is stable during lithiation and borylation procedures, allowing for selective functionalization at the 4-position of the pyrazole. It has been successfully employed in Heck-Mizoroki reactions, where it was found to be an appropriate protecting group for the cross-coupling of 1-protected-4-iodo-1H-pyrazoles with various alkenes. clockss.orgresearchgate.net Similarly, in palladium-catalyzed C-N coupling reactions (Buchwald-Hartwig amination), the trityl group on 4-halopyrazoles facilitates the smooth reaction with specific amines. nih.gov

The removal of the trityl group is typically achieved under acidic conditions, for instance, using trifluoroacetic acid in dichloromethane (B109758), which allows for the deprotection of the pyrazole nitrogen at a desired stage of a synthetic sequence. google.comnih.gov This controlled introduction and removal make the trityl group a highly valuable tool for the regioselective synthesis of complex pyrazole derivatives. nih.gov

Table 3: Applications of the Trityl Group in Pyrazole Synthesis

| Reaction Type | Role of Trityl Group | Example Reaction | Source |

|---|---|---|---|

| Heck-Mizoroki Reaction | N-1 protecting group, enhances selectivity. | Coupling of this compound with acrylates. | clockss.orgresearchgate.net |

| Buchwald-Hartwig Amination | N-1 protecting group for C4-amination. | Pd(dba)₂ catalyzed coupling of 4-bromo-1-tritylpyrazole with amines lacking a β-hydrogen. | nih.gov |

| Suzuki-Miyaura Coupling | N-1 protecting group to enable C4 functionalization. | Synthesis of (1-Trityl-1H-pyrazol-4-yl)boronic acid as a precursor. | |

| Chan-Lam Coupling | N-1 protection for N-arylation. | Coupling of a trityl-protected pyrazole hydroxamate with phenyl boronic acid. | nih.gov |

| Alkoxylation | N-1 protecting group for C4-alkoxylation. | CuI-catalyzed reaction between this compound and alcohols. | researchgate.netsemanticscholar.org |

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-1-tritylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17IN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEYQAFIQWSUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571501 | |

| Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191980-54-8 | |

| Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191980-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Functionalization of 4 Iodo 1 Trityl 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-Iodo-1-trityl-1H-pyrazole, the carbon-iodine bond serves as a reactive handle for such transformations, enabling the introduction of diverse functional groups.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboron compounds and organic halides. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the reactivity of analogous 4-halopyrazoles provides a strong precedent for its successful application. For instance, the coupling of 4-bromo-1H-1-tritylpyrazole with various arylboronic acids has been reported to proceed efficiently. It is well-established that aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions, suggesting that this compound would be an excellent substrate for such transformations.

The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base and a suitable solvent system. The choice of base and solvent can be critical to the success of the reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Halopyrazoles

| Pyrazole (B372694) Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-1-trityl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | Good |

| 4-Bromo-1-trityl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | Good |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. Although direct examples involving this compound are not explicitly detailed, the successful Sonogashira coupling of other 4-iodopyrazole (B32481) derivatives strongly suggests its feasibility. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds makes this compound a prime candidate for this transformation.

The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst such as copper(I) iodide (CuI), and an amine base which often doubles as the solvent.

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Aryl Iodide | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) |

|---|---|---|---|---|---|---|

| 4-Iodopyrazole derivative | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | rt - 50 |

| 4-Iodopyrazole derivative | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | rt - 70 |

The introduction of nitrogen-containing functional groups is of paramount importance in medicinal chemistry due to the prevalence of such moieties in bioactive molecules.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and amines, catalyzed by palladium complexes. Studies on 4-halo-1-trityl-pyrazoles have shown that both palladium and copper catalysts can be effective for C-N coupling reactions. Interestingly, the choice of the halogen on the pyrazole ring can influence the preferred catalytic system. While 4-bromo-1-trityl-pyrazole is often more effective for palladium-catalyzed reactions with aryl- or alkylamines lacking a β-hydrogen, 4-iodo-1-trityl-pyrazole has been found to be a suitable substrate for copper-catalyzed aminations, particularly with alkylamines possessing a β-hydrogen atom. nih.gov

However, palladium-catalyzed aminations of 4-iodopyrazoles are also feasible and play a significant role in the synthesis of 4-aminopyrazole derivatives.

Table 3: Catalyst Systems for the Amination of 4-Halo-1-trityl-pyrazoles

| Halopyrazole Substrate | Amine Type | Preferred Catalyst | Ligand |

|---|---|---|---|

| 4-Bromo-1-trityl-pyrazole | Arylamines, Alkylamines (no β-H) | Pd(dba)₂ | tBuDavePhos |

| 4-Iodo-1-trityl-pyrazole | Alkylamines (with β-H) | CuI | - |

C-N Coupling Reactions: Amination Processes

Palladium-Catalyzed Buchwald-Hartwig Amination

Ligand Effects in Amination of 4-Halopyrazoles

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. These ligands play a crucial role in facilitating the key steps of the catalytic cycle, namely oxidative addition, amine coordination, deprotonation, and reductive elimination. For the amination of 4-halopyrazoles, bulky and electron-rich phosphine ligands are often employed.

Research has shown that ligands such as tBuDavePhos are effective in the palladium-catalyzed C-N coupling of 4-bromo-1-trityl-pyrazole with amines that lack a β-hydrogen. nih.gov The steric bulk of these ligands is thought to promote the reductive elimination step, leading to higher product yields. In contrast, reactions with amines bearing β-hydrogens can be more challenging due to the potential for competing β-hydride elimination, a side reaction that can be influenced by the ligand structure. The development of new generations of ligands continues to expand the scope and efficiency of the amination of challenging heterocyclic substrates like 4-halopyrazoles. organic-chemistry.orgarkat-usa.org

Copper-Catalyzed Amination Reactions

C-O Coupling Reactions: Alkoxylation Processes

The formation of a C(aryl)-O bond via the Ullmann condensation is a classic transformation that traditionally required harsh reaction conditions, such as high temperatures. researchgate.netorganic-chemistry.org However, modern advancements, particularly the development of specific ligands, have enabled copper-catalyzed alkoxylation of aryl halides under significantly milder conditions. organic-chemistry.org These processes are crucial for the synthesis of aryl ethers, including 4-alkoxypyrazoles, which are recognized for their biological activities. semanticscholar.org

Direct 4-alkoxylation of this compound with various alcohols has been successfully achieved using a copper(I) iodide-catalyzed coupling protocol. semanticscholar.orgresearchgate.netnih.govnih.gov This method provides a direct route to 4-alkoxy-1-trityl-1H-pyrazoles. Notably, attempts to achieve this transformation using palladium catalysis were unsuccessful, resulting in none of the desired C-O coupling product and instead yielding the de-iodinated by-product, 1H-1-tritylpyrazole. semanticscholar.orgnih.gov This highlights the unique efficacy of the copper-based system for this specific C-O bond formation. semanticscholar.orgnih.gov

The successful copper-catalyzed 4-alkoxylation of this compound required careful optimization of reaction parameters. semanticscholar.orgnih.gov Initial attempts using various ligands in solvents like N,N-dimethylformamide (DMF) were unsuccessful. semanticscholar.orgnih.gov The key to success was found in using the alcohol reactant as the solvent, which drove the reaction forward. semanticscholar.orgnih.gov

Further optimization revealed that the application of microwave (MW) irradiation could significantly reduce the reaction time from overnight to just one hour. semanticscholar.orgnih.gov The optimal conditions were determined to be a combination of this compound, an excess of the desired alcohol, copper(I) iodide (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand (20 mol%), and potassium tert-butoxide (tBuOK) as the base (2.0 equivalents). semanticscholar.orgnih.govnih.gov The reaction is typically heated to 130 °C for 1 hour under microwave irradiation. semanticscholar.orgnih.govnih.gov While effective, future work may focus on reducing the required amounts of catalyst, ligand, and alcohol to enhance the practicality of the method. semanticscholar.org

Table 1: Optimization of CuI-Catalyzed 4-O-Allylation of this compound

Click to view interactive data table

| Entry | Catalyst (mol%) | Ligand | Solvent | Base (equiv.) | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(dba)₂ (5) | tBuDavePhos | Toluene | tBuOK (2.0) | 100 | 18 h | 0 | semanticscholar.org |

| 2 | CuI (20) | L2 | DMF | tBuOK (2.0) | 100 | 18 h | 0 | semanticscholar.org |

| 3 | CuI (20) | L3 | DMF | tBuOK (2.0) | 100 | 18 h | 0 | semanticscholar.org |

| 4 | CuI (20) | L3 | Allyl Alcohol | tBuOK (2.0) | 100 | 18 h | 51 | semanticscholar.org |

| 5 | CuI (20) | L4 | Allyl Alcohol | tBuOK (2.0) | 100 | 1 h (MW) | 55 | semanticscholar.org |

| 6 | CuI (20) | L4 | Allyl Alcohol | tBuOK (2.0) | 130 | 1 h (MW) | 66 | semanticscholar.orgnih.gov |

| 7 | CuI (20) | L4 | Allyl Alcohol | tBuOK (2.0) | 130 | 0.5 h (MW) | 24 | semanticscholar.org |

| 8 | CuI (20) | L4 | Allyl Alcohol | tBuOK (2.0) | 160 | 1 h (MW) | 16 | semanticscholar.org |

| 9 | CuI (10) | L4 | Allyl Alcohol | tBuOK (2.0) | 130 | 1 h (MW) | 37 | semanticscholar.org |

Copper-Catalyzed Direct 4-Alkoxylation

Application in Synthesis of Complex Pyrazole Alkaloids

A significant application of this compound is as a key building block in the synthesis of pyrazole alkaloids, most notably withasomnine (B158684). Research has demonstrated that the C4-iodo moiety is amenable to copper-catalyzed C-O coupling reactions, which serves as a crucial step in the construction of the withasomnine scaffold.

In an improved synthesis of withasomnine, this compound (2a) is reacted with allyl alcohol in the presence of a copper(I) iodide (CuI) catalyst. nih.govsemanticscholar.org The optimal conditions for this C-O coupling reaction involve using CuI (20 mol%), a 3,4,7,8-tetramethyl-1,10-phenanthroline ligand (20 mol%), and potassium t-butoxide (tBuOK) as the base, with allyl alcohol serving as the solvent under microwave irradiation at 130 °C. nih.govnih.gov This reaction yields the key intermediate, 4-allyloxy-1H-1-tritylpyrazole (4a), which can then be elaborated through further steps, including a Claisen rearrangement and ring-closing metathesis, to complete the total synthesis of withasomnine. researchgate.net This copper-catalyzed alkoxylation strategy represents a significant improvement over previous synthetic routes. nih.govsemanticscholar.org

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| This compound | C₂₂H₁₇IN₂ | Starting material for C4-functionalization. |

| 4-Allyloxy-1-trityl-1H-pyrazole | C₂₅H₂₂N₂O | Product of CuI-catalyzed C-O coupling; key intermediate. researchgate.net |

| Withasomnine | C₁₁H₁₀N₂ | Target pyrazole alkaloid natural product. rsc.org |

Other Metal-Catalyzed Transformations

The reactivity of the C4-iodo group is not limited to C-O bond formation. This compound is also a competent substrate in other metal-catalyzed cross-coupling reactions, particularly C-N coupling (amination) reactions. The choice of metal catalyst—typically palladium or copper—is crucial and often dictates the scope of the amine coupling partner. nih.gov

Copper(I)-catalyzed amination of this compound has been shown to be particularly effective for coupling with alkylamines that possess β-hydrogens. nih.govdoaj.org In contrast, palladium-catalyzed Buchwald-Hartwig amination of the analogous 4-bromo-1-trityl-1H-pyrazole is more suitable for aryl- or alkylamines that lack β-hydrogens, as β-hydride elimination can be a competing pathway with palladium catalysts. nih.govresearchgate.net This complementarity makes 4-halo-1-trityl-pyrazoles valuable substrates for accessing a wide range of C4-aminated pyrazoles, which are prevalent motifs in bioactive molecules. nih.gov

The general conditions for CuI-mediated amination involve the use of a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a solvent like N,N-dimethylformamide (DMF) or 2-propanol. nih.govresearchgate.netorganic-chemistry.org

| Reaction Type | Catalyst System | Substrate | Coupling Partner Scope | Reference |

|---|---|---|---|---|

| C-O Coupling (Alkoxylation) | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | This compound | Alcohols (e.g., allyl alcohol) | nih.gov |

| C-N Coupling (Amination) | CuI / Ligand (e.g., 1,10-phenanthroline) | This compound | Alkylamines with β-hydrogens (e.g., allylamine, pyrrolidine) | nih.gov |

| C-N Coupling (Buchwald-Hartwig) | Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-trityl-1H-pyrazole | Aryl- or alkylamines lacking β-hydrogens (e.g., piperidine, morpholine) | nih.govresearchgate.net |

Post-Synthetic Modifications and Derivatization

Following functionalization at the C4-position, the trityl group and the remaining positions on the pyrazole ring offer opportunities for further chemical manipulation to generate molecular diversity.

Manipulation of the Trityl Protecting Group for Further Functionalization

The trityl (triphenylmethyl) group is a quintessential acid-labile protecting group. total-synthesis.com Its primary function is to protect the N1-position of the pyrazole ring during reactions that might otherwise be complicated by the acidic N-H proton or that could lead to mixtures of regioisomers. Once the desired functionalization at C4 (or other positions) is achieved, the trityl group can be readily removed under mild acidic conditions. total-synthesis.comacgpubs.org

Common reagents for trityl deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or treatment with formic acid. total-synthesis.comcommonorganicchemistry.com The cleavage proceeds via the formation of a highly stable trityl cation. total-synthesis.com This deprotection unmasks the N-H group of the pyrazole, making it available for subsequent reactions such as N-alkylation, N-arylation, or acylation, thereby providing a route to a diverse array of N1-substituted pyrazole derivatives.

Regioselective Functionalization at Other Pyrazole Positions

While the C4-position is readily functionalized via cross-coupling of this compound, the C3 and C5 positions also possess distinct reactivity that can be exploited for further derivatization. After the initial C4-functionalization, subsequent modifications can be directed to these other positions.

The most acidic proton on the N-protected pyrazole ring is typically at the C5-position. This allows for regioselective deprotonation using a strong base, such as n-butyllithium (n-BuLi), to generate a C5-lithiated pyrazole species. nih.govsemanticscholar.orgacs.org This organometallic intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce a wide range of substituents specifically at the C5-position. nih.gov This sequential approach, involving C4-coupling followed by C5-lithiation/functionalization, enables the synthesis of highly substituted, isomerically pure pyrazoles that would be difficult to access through other means. acs.org The steric bulk of the trityl group at N1 can further influence the regioselectivity of these transformations.

Spectroscopic and Structural Elucidation of 4 Iodo 1 Trityl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Iodo-1-trityl-1H-pyrazole, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to be characterized by signals corresponding to the pyrazole (B372694) ring protons and the protons of the trityl group.

Pyrazole Ring Protons: The pyrazole ring of this compound has two protons, at positions 3 and 5. In the parent 4-iodo-1H-pyrazole, these protons appear as a single signal due to the symmetry of the molecule, typically around 7.6 ppm in CD₂Cl₂. rsc.org For this compound, the introduction of the bulky and electron-withdrawing trityl group at the N1 position will break this symmetry. Consequently, the H-3 and H-5 protons are expected to appear as two distinct singlets. The H-5 proton is generally more deshielded in N-substituted pyrazoles and would likely appear at a higher chemical shift (downfield) compared to the H-3 proton.

Trityl Group Protons: The trityl group consists of three phenyl rings attached to a central carbon atom. Due to the free rotation of these phenyl rings, the fifteen protons of the trityl group will likely appear as a complex multiplet in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H-3 | ~7.5 - 7.8 | Singlet (s) |

| Pyrazole H-5 | ~7.8 - 8.2 | Singlet (s) |

| Trityl (aromatic) | ~7.0 - 7.5 | Multiplet (m) |

This table is predictive and based on data from similar compounds.

The ¹³C NMR spectrum of this compound would provide valuable information about the carbon skeleton of the molecule.

Pyrazole Ring Carbons: The pyrazole ring has three carbon atoms. The C-3 and C-5 carbons are expected to appear in the range of 130-145 ppm. The C-4 carbon, being directly attached to the electronegative iodine atom, will be significantly shielded and is expected to appear at a much lower chemical shift, likely in the range of 90-100 ppm.

Trityl Group Carbons: The trityl group will show signals for the quaternary carbon attached to the pyrazole nitrogen, the three ipso-carbons of the phenyl rings, and the ortho-, meta-, and para-carbons of the phenyl rings. The quaternary carbon is expected around 80-90 ppm, while the aromatic carbons will appear in the typical aromatic region of 125-145 ppm.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrazole C-3 | ~135 - 145 |

| Pyrazole C-4 | ~90 - 100 |

| Pyrazole C-5 | ~130 - 140 |

| Trityl (quaternary) | ~80 - 90 |

| Trityl (aromatic) | ~125 - 145 |

This table is predictive and based on data from similar compounds.

To unambiguously assign the proton and carbon signals, especially for the distinct pyrazole ring protons and carbons, advanced two-dimensional (2D) NMR techniques would be employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of the pyrazole ring protons (H-3 and H-5) to their directly attached carbons (C-3 and C-5), confirming their assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would show correlations between protons and carbons that are two or three bonds away. For instance, correlations between the pyrazole protons and the quaternary carbon of the trityl group would confirm the N-substitution.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique could provide information about the spatial proximity of protons, which could be useful in determining the preferred conformation of the bulky trityl group relative to the pyrazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be dominated by the vibrational modes of the pyrazole ring and the trityl group.

Pyrazole Ring Vibrations: The C-H stretching vibrations of the pyrazole ring are expected in the region of 3100-3150 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Trityl Group Vibrations: The aromatic C-H stretching of the phenyl rings of the trityl group will be observed around 3030-3080 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings will appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-I Vibration: The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

A significant difference in the IR spectrum of this compound compared to 4-iodo-1H-pyrazole would be the absence of the broad N-H stretching band, which is typically observed between 2600 and 3200 cm⁻¹ in the parent compound due to hydrogen bonding. rsc.org

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch (Trityl) | 3030 - 3080 |

| Pyrazole C-H Stretch | 3100 - 3150 |

| Aromatic C=C Stretch (Trityl) | 1450 - 1600 |

| Pyrazole C=N and C=C Stretch | 1400 - 1600 |

| C-I Stretch | 500 - 600 |

This table is predictive and based on data from similar compounds.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

For this compound (C₂₂H₁₇IN₂), the molecular ion peak [M]⁺ would be expected at m/z 436. The presence of iodine would be indicated by a characteristic isotopic pattern. The most prominent fragmentation pathway would likely involve the loss of the trityl cation ([C(C₆H₅)₃]⁺), which is a very stable carbocation and would give a strong peak at m/z 243. Another possible fragmentation would be the loss of an iodine radical, leading to a fragment at m/z 309.

Expected Key Fragments in the Mass Spectrum of this compound:

| Fragment | Expected m/z |

| [M]⁺ | 436 |

| [M - I]⁺ | 309 |

| [C(C₆H₅)₃]⁺ | 243 |

| [C₁₉H₁₅]⁺ | 243 |

This table is predictive and based on data from similar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of organic compounds, offering the ability to determine the mass of a molecule with extremely high accuracy and precision, often to within sub-parts-per-million (ppm) levels. This allows for the unambiguous determination of a compound's elemental formula, a fundamental step in its characterization. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, providing a high degree of confidence in the assigned chemical formula.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹²⁷I, ¹⁴N). This calculated mass serves as a benchmark for experimental verification.

| Compound Name | Molecular Formula | Calculated Exact Mass (m/z) [M+H]⁺ |

|---|---|---|

| This compound | C₂₂H₁₇IN₂ | 437.0518 |

While specific experimental HRMS data for this compound is not detailed in the reviewed literature, analysis of related pyrazole derivatives demonstrates the typical application and precision of the technique. Experimental studies on various substituted iodopyrazoles confirm their structures by matching the experimentally observed mass to the calculated value with minimal error, as shown in the table below.

| Compound Derivative | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | C₇H₁₁IN₂O | [M+Na]⁺ | 288.9808 | 288.9809 | researchgate.net |

| 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | C₇H₁₀IN₃O₃ | [M+Na]⁺ | 333.9659 | 333.9658 | researchgate.net |

| Ethyl 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carboxylate | C₁₀H₁₅IN₂O₃ | [M+Na]⁺ | 361.0019 | 361.0018 | researchgate.net |

| 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | C₇H₁₀BrIN₂O | [M+Na]⁺ | 366.9014 | 366.9012 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the surveyed literature, the crystallographic data for the parent compound, 4-iodo-1H-pyrazole, is well-documented. mdpi.com This data, combined with an understanding of the steric and electronic properties of the bulky trityl group, allows for a reasoned analysis of the likely structural features of the title compound. The trityl group is known to act as a "supramolecular protecting group," significantly influencing crystal packing by sterically hindering intermolecular interactions that would otherwise occur. researchgate.netnih.gov

Crystal Packing and Supramolecular Interactions

The crystal packing of 4-iodo-1H-pyrazole is characterized by the formation of one-dimensional chains, or catemers, driven by hydrogen bonding. mdpi.com In contrast, the introduction of a large N-trityl substituent would fundamentally alter this arrangement. The three phenyl rings of the trityl group create significant steric bulk, preventing the close approach of pyrazole rings necessary for the interactions observed in the unsubstituted parent compound.

The crystal packing of this compound would likely be dominated by van der Waals forces and potential π-π stacking interactions between the phenyl rings of adjacent trityl groups. The bulky, hydrophobic nature of the trityl group would dictate a packing arrangement that maximizes space-filling, likely resulting in a layered structure where the pyrazole moieties are segregated from the bulky trityl moieties. Intermolecular interactions would be weaker and less directional than the hydrogen bonds found in 4-iodo-1H-pyrazole.

Hydrogen Bonding Networks in 4-Iodopyrazoles

Hydrogen bonding is a key directional force in the supramolecular chemistry of N-unsubstituted pyrazoles. nih.gov The pyrazole ring possesses both a hydrogen bond donor (the pyrrole-like N-H group) and a hydrogen bond acceptor (the pyridine-like N atom). In the crystal structure of 4-iodo-1H-pyrazole, this dual functionality leads to the formation of infinite N-H···N hydrogen-bonded chains (catemers). mdpi.com This is a common supramolecular motif for 1H-pyrazoles. researchgate.net

The defining structural feature of this compound is the substitution of the acidic N-H proton with a trityl group. This modification completely eliminates the possibility of forming the classical N-H···N hydrogen bonding networks that characterize its parent compound. Consequently, the crystal structure of this compound is expected to be entirely devoid of these strong, directional interactions. Any potential for hydrogen bonding would be limited to much weaker C-H···N or C-H···π interactions involving the phenyl rings of the trityl group, which are significantly less influential in directing crystal packing.

Comparison with Other Halogenated Pyrazoles

The study of the complete series of 4-halogenated-1H-pyrazoles (where the halogen is fluorine, chlorine, bromine, or iodine) reveals fascinating trends in their crystal structures and supramolecular motifs. mdpi.com While 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole both form catemeric chains, the chloro and bromo analogues are isostructural, forming cyclic trimeric units held together by N-H···N hydrogen bonds. mdpi.comresearchgate.net

This divergence in packing highlights the subtle interplay of steric and electronic effects of the halogen substituent on the resulting supramolecular assembly. The shift from a trimeric motif for the mid-sized halogens (Cl, Br) to a chain-like catemer for the smallest (F) and largest (I) halogens is a noteworthy structural trend. Despite the significant difference in the electronegativity of fluorine and iodine, the intermolecular N···N distances in their respective hydrogen-bonded networks are remarkably similar. mdpi.com

| Compound | Formula | Crystal System | Space Group | Supramolecular Motif | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-1H-pyrazole | C₃H₃FN₂ | Monoclinic | P2₁/c | Catemer (Chain) | mdpi.com |

| 4-Chloro-1H-pyrazole | C₃H₃ClN₂ | Orthorhombic | Pnma | Trimer (Cyclic) | mdpi.com |

| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | Orthorhombic | Pnma | Trimer (Cyclic) | mdpi.com |

| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Orthorhombic | Cmme | Catemer (Chain) | mdpi.com |

This comparative data underscores that even without a trityl group, the nature of the halogen at the C4 position significantly influences the solid-state architecture of the pyrazole system.

Computational Chemistry and Mechanistic Studies of 4 Iodo 1 Trityl 1h Pyrazole Transformations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying pyrazole (B372694) derivatives. eurasianjournals.comeurasianjournals.comresearchgate.net

For instance, the geometric parameters (bond lengths, bond angles, and dihedral angles) of pyrazole derivatives can be computed using DFT with a functional like B3LYP. nih.gov These optimized geometries are crucial for accurate predictions of other properties.

Table 1: Predicted Spectroscopic Data for a Model Pyrazole System (Illustrative)

| Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| 1H NMR Chemical Shift (pyrazole ring) | 7.5 - 8.0 ppm | 7.6 - 8.1 ppm |

| 13C NMR Chemical Shift (pyrazole ring) | 110 - 140 ppm | 112 - 142 ppm |

| C-I Vibrational Frequency | 500 - 600 cm-1 | 510 - 590 cm-1 |

Note: The data in this table is illustrative and based on general expectations for similar compounds. Specific experimental and computational values for 4-Iodo-1-trityl-1H-pyrazole may vary.

DFT is a valuable tool for investigating reaction mechanisms by mapping out potential energy surfaces, locating transition states, and calculating activation energies. nih.govacs.org This allows for a detailed understanding of the regioselectivity and stereoselectivity of chemical reactions involving pyrazoles. nih.govacs.org

For transformations involving this compound, such as cross-coupling reactions at the iodo-position or reactions involving the pyrazole ring, DFT could be used to:

Model the interaction of the substrate with catalysts.

Calculate the energies of intermediates and transition states.

Predict the most favorable reaction pathway.

Mechanistic studies on related pyrazole systems have successfully used DFT to explain experimental outcomes, such as the regioselectivity in 1,3-dipolar cycloaddition reactions. nih.govacs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com This method is particularly useful for understanding the conformational flexibility and intermolecular interactions of large molecules like this compound, especially the bulky trityl group.

MD simulations could be employed to:

Explore the conformational landscape of the trityl group and its influence on the accessibility of the pyrazole ring.

Simulate the interaction of the molecule with solvents or biological macromolecules.

Study the aggregation behavior of the molecule in solution.

While specific MD studies on this compound were not found, the methodology has been applied to various N-heterocycles to understand their dynamic properties and interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of compounds with their biological activity or chemical reactivity. For a series of related pyrazole derivatives, QSAR models could be developed to predict their reactivity in specific transformations.

A QSAR study on the reactivity of this compound and its analogs would typically involve:

Data Set Generation: Synthesizing a series of derivatives with varying substituents.

Descriptor Calculation: Computing a range of molecular descriptors (e.g., electronic, steric, and topological) for each molecule.

Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the observed reactivity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

While no specific QSAR studies on the reactivity of this compound have been reported, the approach has been successfully applied to various classes of pyrazole derivatives to predict their biological activities.

Synthetic Utility and Applications in Advanced Chemical Synthesis

Strategies for Enabling Sustainable Synthesis

The increasing focus on environmental responsibility in the chemical industry has driven the development of sustainable and green synthetic methods. nih.govresearchgate.net This paradigm shift affects the entire lifecycle of a chemical product, from the synthesis of basic building blocks like pyrazoles to their elaboration into complex final products.

Traditional methods for synthesizing pyrazole (B372694) derivatives often involve hazardous reagents, harsh reaction conditions, and environmentally harmful solvents. benthamdirect.com In recent years, significant progress has been made in developing eco-friendly alternatives that align with the principles of green chemistry. nih.govresearchgate.net These approaches focus on maximizing atom economy, using safer solvents, employing renewable resources, and utilizing recyclable catalysts. nih.govcitedrive.com

Key green strategies applicable to pyrazole synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which is highly atom-economical and reduces waste from intermediate purification steps. rsc.org

Microwave and Ultrasonic Assistance: Using energy sources like microwaves or ultrasound can dramatically reduce reaction times and improve yields, often under solvent-free conditions. benthamdirect.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of green chemistry. researchgate.netbenthamdirect.com

Recyclable Catalysts: The development of solid-supported or heterogeneous catalysts allows for easy separation from the reaction mixture and reuse, reducing waste and cost. nih.gov

Table 2: Comparison of Green Chemistry Approaches in Pyrazole Synthesis

| Green Approach | Key Features | Examples of Application |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.gov | One-pot synthesis of highly substituted pyrazoles. rsc.org |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often solvent-free. benthamdirect.com | Synthesis of pyrazole derivatives from tosylhydrazones. |

| Aqueous Media Synthesis | Use of water as a safe, non-toxic, and inexpensive solvent. researchgate.net | Catalyst-free synthesis of fused pyrazoles at room temperature. researchgate.net |

| Recyclable Catalysts | Easy separation and reuse, minimizing catalyst waste. nih.gov | Nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles. mdpi.com |

Green Chemistry Approaches in Pyrazole Synthesis

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, increased product yields, and often enhanced purity compared to conventional heating methods. rsc.orgmdpi.com The mechanism involves efficient and uniform heating of the reaction mixture through the interaction of microwaves with polar molecules, leading to rapid temperature increases and accelerated reaction rates. shd-pub.org.rsnih.gov

This technique has been successfully applied to various steps in pyrazole synthesis, including the crucial cyclocondensation reaction. For instance, the synthesis of pyrazoline derivatives has been achieved in minutes with high yields under microwave irradiation, whereas conventional methods require several hours of refluxing. shd-pub.org.rsnanobioletters.com While specific literature on the direct microwave-assisted synthesis of 4-Iodo-1-trityl-1H-pyrazole is not extensively detailed, the methodology is well-established for the synthesis of the core pyrazole ring and its analogues. researchgate.netnih.gov Research on related structures demonstrates the feasibility and advantages of this approach.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole Derivatives

| Product Type | Microwave Conditions | Yield (MW) | Time (MW) | Conventional Conditions | Yield (Conv.) | Time (Conv.) | Reference |

|---|---|---|---|---|---|---|---|

| 4,5-dihydro-1H-pyrazoles | 120°C, 10-20 min | 85-95% | 10-20 min | Reflux in Ethanol | 70-85% | 4-8 hours | shd-pub.org.rs |

| 4-(pyrazol-1-yl)carboxanilides | 150-180°C, 5-15 min | >80% | 5-15 min | Reflux, 12-24 hours | ~60-70% | ~2 days | nih.gov |

| 4H-Pyrano[2,3-c]pyrazoles | Methanol, 3-5 min | 85-94% | 3-5 min | Stirring at RT | 75-88% | 5-7 hours | nanobioletters.com |

Ultrasonic Irradiation in Pyrazole Synthesis

Ultrasonic-assisted synthesis has been successfully employed for preparing various heterocyclic compounds, including pyrazoles and pyrazolines. metu.edu.trnih.gov This method is noted for its operational simplicity, reduced reaction times, and high yields, aligning with the goals of green chemistry. nih.gov For example, the synthesis of 4-halopyrazoles has been demonstrated using N-halosuccinimides under ultrasonic irradiation, providing the desired products efficiently. metu.edu.tr Similarly, multicomponent reactions to form complex pyrazole-fused heterocycles are significantly accelerated by ultrasound. researchgate.net

Table 2: Examples of Ultrasound-Assisted Synthesis of Pyrazole-Related Compounds

| Reaction Type | Substrates | Catalyst/Medium | Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Halogenation | 3,5-Dimethylpyrazole, NIS | Acetone | 6-90 min | High | Rapid halogenation | metu.edu.tr |

| MCR | Aldehydes, Hydrazine (B178648), Ethyl acetoacetate | None/Ethanol | 15-30 min | 85-96% | High yield, short time | researchgate.net |

| Cyclocondensation | Chalcones, Hydrazine Hydrate | Ethanol | 20-40 min | >90% | Improved yields | nih.gov |

Solvent-Free and Aqueous Medium Reactions

Performing organic reactions in aqueous media or under solvent-free conditions represents a significant step forward in sustainable chemistry. These approaches minimize or eliminate the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. Aqueous synthesis takes advantage of water's unique properties, such as its high polarity and ability to promote certain reactions through hydrophobic effects. Solvent-free reactions, typically conducted by heating or grinding neat reactants, offer benefits of high efficiency, low cost, and simplified workup procedures. researchgate.netnih.gov

The synthesis of pyrazole derivatives via multicomponent reactions is particularly amenable to these conditions. For instance, the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines has been effectively carried out in water, sometimes aided by a catalyst to improve solubility and reaction rates. nih.gov Similarly, solvent-free condensation reactions, often assisted by microwave irradiation or a solid catalyst, proceed rapidly to give high yields of pyrazole products. mdpi.com These protocols are highly valuable for the synthesis of diverse pyrazole libraries.

Table 3: Pyrazole Synthesis in Solvent-Free or Aqueous Media

| Reaction Type | Conditions | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|---|

| One-pot pyrazolone (B3327878) synthesis | Solvent-free, Microwave (100°C) | None | 5 min | 82-96% | mdpi.com |

| Divergent pyrazole synthesis | Ionic Liquid or Ethanol | None | 1-12 h | 85-98% | nih.gov |

| Iodination of pyrazole | Aqueous KI | Electrochemical | N/A | 57-86% | researchgate.net |

Nanocatalysis in Pyrazole Synthesis

Nanocatalysis has revolutionized synthetic organic chemistry by providing catalysts with exceptionally high surface area-to-volume ratios, leading to enhanced reactivity and selectivity. taylorfrancis.com Nanocatalysts can be readily separated from the reaction mixture (especially magnetic nanoparticles) and reused multiple times, which improves the economic and environmental sustainability of the process. nih.gov

In pyrazole synthesis, various nanocatalysts have been developed to facilitate the key bond-forming steps. Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), functionalized with catalytically active groups, have been used to promote one-pot, multicomponent reactions for the synthesis of substituted pyrazoles and related fused systems like pyranopyrazoles. nih.govnih.gov These reactions often proceed under mild conditions in green solvents like water or ethanol, providing excellent yields. researchgate.net The high efficiency and recyclability of these catalysts make them ideal for large-scale synthesis.

Table 4: Application of Nanocatalysts in the Synthesis of Pyrazole Derivatives

| Nanocatalyst | Reaction Type | Solvent | Temperature | Yield | Reusability | Reference |

|---|---|---|---|---|---|---|

| Fe₃O₄@CPTMO-phenylalanine-Ni | 3-component condensation | Ethanol | 60°C | 85-94% | 4 cycles | nih.govresearchgate.net |

| Poly(aniline-co-melamine)@MnFe₂O₄ | MCR for pyranopyrazoles | Ethanol | Reflux | 89-96% | Not specified | nih.gov |

Development of Catalytic Systems for Enhanced Efficiency

The efficiency and selectivity of pyrazole synthesis are heavily dependent on the catalytic system employed. Research in this area has focused on developing catalysts that are not only highly active but also recoverable, non-toxic, and capable of functioning under mild, environmentally friendly conditions. taylorfrancis.com

Future Research Directions and Perspectives on 4 Iodo 1 Trityl 1h Pyrazole

Exploration of Novel Reactivity Patterns

Future investigations into 4-Iodo-1-trityl-1H-pyrazole are poised to move beyond conventional cross-coupling reactions to uncover novel reactivity patterns. The carbon-iodine bond at the C4 position is a synthetic handle that can be exploited in numerous transformations. While its utility in copper-catalyzed C-N and C-O couplings is known, significant opportunities exist in exploring a broader range of metal-catalyzed reactions. researchgate.netnih.gov

Prospective research areas include:

Alternative Cross-Coupling Reactions: Systematic exploration of other palladium-catalyzed reactions such as Heck, Stille, and Sonogashira couplings could yield new pyrazole-containing structures. researchgate.netnih.gov The sterically demanding trityl group may influence catalyst selection and reaction kinetics, offering a unique subject for mechanistic studies.

C-H Activation: Research into direct C-H activation at the C3 and C5 positions of the pyrazole (B372694) ring, while the C4 position is occupied, could provide highly efficient pathways to tri-substituted pyrazoles without the need for multi-step synthesis involving sequential halogenation.

Halogen-Metal Exchange: The generation of a 4-pyrazolyl organometallic reagent via halogen-metal exchange (e.g., with organolithium or Grignard reagents) followed by trapping with various electrophiles is an underutilized strategy that could grant access to a wide array of functional groups at the C4 position.

Photoredox Catalysis: The application of visible-light photoredox catalysis could enable novel transformations that are inaccessible through traditional thermal methods, potentially allowing for radical-based functionalization at the C4 position under mild conditions.

These explorations will expand the synthetic toolbox available to chemists and enable the construction of more complex and diverse pyrazole derivatives.

Development of Asymmetric Synthetic Approaches

The synthesis of chiral pyrazole derivatives is of significant interest due to their prevalence in pharmacologically active molecules. rsc.org Future research on this compound should focus on the development of asymmetric methodologies to introduce chirality. An asymmetric synthesis is defined as a process that converts an achiral starting material into a chiral product, resulting in an unequal formation of possible stereoisomers. cram.com

Key future directions in this area include:

Enantioselective Functionalization: Designing chiral catalysts for the enantioselective functionalization of the pyrazole core is a primary goal. This could involve asymmetric C-H activation at the C3 or C5 positions or the development of chiral ligands for metal catalysts that can induce stereoselectivity in cross-coupling reactions involving the C-I bond.

Catalytic Asymmetric α-Amination: Drawing inspiration from methodologies applied to pyrazolones, future work could explore the development of chiral metal complexes to catalyze the asymmetric amination of pyrazole derivatives, creating chiral centers. nih.gov

Axial Chirality: The steric bulk of the trityl group, combined with another large substituent introduced at the C5 position, could lead to atropisomerism. Future studies could focus on the controlled synthesis and resolution of these axially chiral pyrazole derivatives, which could serve as novel chiral ligands or catalysts.

Success in these areas would provide access to enantiomerically pure pyrazole building blocks, which are highly valuable in medicinal chemistry and materials science.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry has emerged as a powerful technology offering improved safety, scalability, and reaction control compared to traditional batch methods. nih.govmdpi.com Its integration into the synthesis and derivatization of this compound represents a significant avenue for future research.

Potential applications and research goals are:

Telescoped Synthesis: Developing a continuous-flow process that "telescopes" the multiple steps of pyrazole formation, N-tritylation, and C4-iodination without isolating intermediates. This would dramatically increase efficiency and reduce waste.

Safe Handling of Hazardous Intermediates: Flow chemistry allows for the in-situ generation and immediate consumption of hazardous or unstable reagents. mit.edu This could be applied to reactions involving organometallic intermediates derived from this compound, enhancing the safety and scalability of such transformations. galchimia.com

Automated Library Synthesis: Combining flow reactors with automated liquid handlers and purification systems would enable the high-throughput synthesis of a diverse library of pyrazole derivatives. By flowing a solution of this compound through parallel reactors, each introducing a different coupling partner, vast chemical spaces can be explored efficiently for drug discovery programs. rsc.org

The table below outlines a conceptual comparison of batch versus flow synthesis for the derivatization of this compound.

| Parameter | Traditional Batch Synthesis | Future Flow Chemistry Approach |

|---|---|---|

| Scalability | Difficult; requires larger glassware and poses heat transfer challenges. | Straightforward; achieved by extending reaction time or using parallel reactors. |

| Safety | Higher risk with large volumes of hazardous reagents or exothermic reactions. | Enhanced; small reaction volumes minimize risk, allows for safer handling of unstable intermediates. |

| Reaction Time | Hours to days, including intermediate workups. | Minutes to hours in a continuous, telescoped process. mdpi.com |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. mdpi.com |

| Automation | Challenging to fully automate multi-step sequences. | Readily integrated with automated systems for library synthesis and optimization. |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like NMR and IR are routinely used, the application of more advanced techniques can provide a deeper understanding of the structural and electronic properties of this compound and its derivatives. nih.govresearchgate.net Comprehensive spectroscopic studies have been conducted on the parent 4-iodo-1H-pyrazole, providing a solid foundation for future work on more complex analogues. mdpi.comresearchgate.net

Future research should employ:

Solid-State NMR (ssNMR): To investigate intermolecular interactions, polymorphism, and the conformation of the bulky trityl group in the crystalline state. This can provide insights into crystal packing effects that may influence solid-state reactivity.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) can be used to study the gas-phase structure and conformation of the molecule and its complexes, providing data to benchmark computational models.

2D NMR Techniques: Advanced 2D NMR experiments, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY), can elucidate through-space interactions between the trityl protons and the pyrazole ring, offering detailed conformational information in solution.

X-ray Crystallography of Derivatives: While the crystal structure of the parent 4-iodo-1H-pyrazole is known, systematically obtaining crystal structures of various derivatives of this compound will be crucial for understanding structure-property relationships. researchgate.netdnu.dp.ua

These advanced analytical methods will provide a more complete picture of the molecule's behavior in different phases and environments.

Theoretical and Computational Advancements in Understanding Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting chemical reactivity. researchgate.net DFT calculations have already been used to explain structural and spectroscopic peculiarities of the 4-halogenated-1H-pyrazole series. mdpi.comresearchgate.net Future theoretical work on this compound can provide predictive power to guide synthetic efforts.

Promising computational research avenues include:

Modeling Reaction Mechanisms: Using DFT to calculate the transition state energies and reaction pathways for known and novel reactions. This can elucidate the precise role of the catalyst, ligands, and the trityl group's steric and electronic effects on reactivity. tandfonline.comresearchgate.net

Predicting Reactivity and Selectivity: Computational models can be used to predict the outcome of unexplored reactions, saving significant experimental time and resources. This includes predicting regioselectivity in C-H activation or the feasibility of novel coupling partners.

In Silico Design of Chiral Catalysts: For the development of asymmetric syntheses, computational chemistry can be used to design chiral ligands and predict their effectiveness in inducing enantioselectivity, thereby accelerating the development cycle for new asymmetric transformations.

Analysis of Non-Covalent Interactions: Studying the non-covalent interactions involving the trityl group and the pyrazole core can help explain conformational preferences and their influence on the molecule's reactivity and spectroscopic properties.

The synergy between computational predictions and experimental validation will be key to rapidly advancing the chemistry of this compound.

The table below summarizes key computational metrics that can be targeted in future studies to understand the reactivity of this compound.

| Computational Method | Target Property/Insight | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Transition state energies, reaction energy profiles, molecular orbital analysis. | Elucidating reaction mechanisms, predicting kinetic barriers, understanding electronic effects of substituents. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, nature of chemical bonds (e.g., C-I bond). | Analyzing the strength and nature of covalent and non-covalent interactions within the molecule. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, hyperconjugative interactions. | Quantifying the electronic influence of the trityl and iodo groups on the pyrazole ring's reactivity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational sampling, solvent effects. | Understanding the dynamic behavior of the trityl group and its impact on access to the reactive sites. researchgate.net |

Q & A

Q. What are the common synthetic routes for 4-Iodo-1-trityl-1H-pyrazole, and what methodological considerations are critical for reproducibility?

The synthesis typically involves trityl protection of the pyrazole nitrogen, followed by iodination. For example, copper-catalyzed click chemistry (e.g., Huisgen cycloaddition) is employed using precursors like 3-nitrosopyrazole derivatives, copper sulfate, and sodium ascorbate in THF/water at 50°C for 16 hours. Post-reaction purification via column chromatography ensures product isolation . Key considerations include reagent stoichiometry, solvent ratios (e.g., THF:H₂O = 1:1), and catalyst loading to optimize yields (~60%) .

Q. Why is the trityl (triphenylmethyl) group used as a protecting group for the pyrazole nitrogen?

The trityl group sterically shields the nitrogen, preventing unwanted side reactions (e.g., alkylation or oxidation) during multi-step syntheses. Its bulkiness also facilitates purification due to distinct chromatographic behavior. However, its stability under acidic conditions requires careful deprotection protocols to avoid decomposition .

Q. What analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is essential for confirming regiochemistry and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation. Purity is often assessed via HPLC or TLC .

Advanced Research Questions

Q. How do copper catalysts influence the regioselectivity of pyrazole-iodine bond formation in such syntheses?

Copper(I) species (e.g., generated from CuSO₄ and sodium ascorbate) mediate oxidative iodination or facilitate radical pathways, ensuring selective substitution at the pyrazole C4 position. Mechanistic studies suggest that ligand coordination to copper modulates electron density, directing iodination to the less hindered site .

Q. What strategies address low yields or contradictory data in multi-component reactions involving this compound?

Yield discrepancies (e.g., 60% vs. reported 80%) may arise from solvent polarity, temperature gradients, or competing side reactions. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, increasing reaction time or adjusting the iodine source (e.g., NIS vs. I₂) may improve efficiency . Contradictory NMR data should be resolved by repeating experiments under inert atmospheres to exclude moisture/oxygen interference .

Q. What are the challenges in scaling up the synthesis of this compound for complex hybrid molecules?

Scaling introduces issues like exothermicity control, solvent volume reduction, and catalyst recovery. For instance, the THF/water system in small-scale reactions may require alternative solvents (e.g., DMF/water) for better heat dissipation. Additionally, trityl group removal under acidic conditions on large scales demands robust quenching protocols to prevent byproduct formation .

Q. How can computational modeling aid in predicting reactivity or stability of this compound derivatives?

Density Functional Theory (DFT) calculations predict electrophilic iodination sites and transition states, guiding synthetic routes. Molecular dynamics simulations assess trityl group stability under varying pH or temperature, informing deprotection strategies. Such models correlate well with experimental NMR chemical shifts and reaction kinetics .

Methodological Notes

- Synthetic Optimization : Always monitor reactions via TLC or in-situ IR to detect intermediates.

- Data Validation : Cross-validate spectral data with literature (e.g., Beilstein Journal protocols) to resolve contradictions .

- Safety : Handle iodination reagents (e.g., I₂) in fume hoods due to toxicity and volatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.